1,1,2-Trichloro-1-fluoroethane

描述

Evolution of Research Interest in Halogenated Ethanes

The study of halogenated ethanes, a class of organic compounds containing carbon, hydrogen, and halogen atoms, has undergone a significant evolution driven by their widespread industrial use and subsequent environmental impact. Initially, these compounds, including various chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), were synthesized for a range of applications due to their desirable physical properties like low toxicity, low flammability, and stability. wikipedia.orgdesigningbuildings.co.uk CFCs were first introduced in the 1930s and became the refrigerants of choice for decades. irpros.com

A pivotal shift in research focus occurred in the 1970s with the discovery that these compounds could deplete the stratospheric ozone layer. designingbuildings.co.ukencyclopedia.com This led to a surge in research aimed at understanding the atmospheric chemistry of halogenated ethanes and their role in ozone depletion. wikipedia.orgepa.gov The signing of the Montreal Protocol in 1987, an international treaty to phase out ozone-depleting substances, further intensified research into alternatives, primarily HCFCs and later hydrofluorocarbons (HFCs). designingbuildings.co.ukirpros.comencyclopedia.com

Research on HCFCs, such as 1,1,2-trichloro-1-fluoroethane (HCFC-131a), initially positioned them as transitional replacements for the more potent ozone-depleting CFCs. wikipedia.orgirpros.com However, as scientific understanding grew, the focus expanded to include their own, albeit lower, ozone depletion potentials (ODPs) and their contribution to global warming as greenhouse gases. epa.govwikipedia.org This has led to a continued research trajectory focused on monitoring their atmospheric concentrations, understanding their environmental fate, and developing more environmentally benign alternatives. pnas.orgibm.com

Academic Context and Interdisciplinary Significance within Environmental Chemistry

The study of this compound is deeply embedded within the field of environmental chemistry and holds significant interdisciplinary importance. Its investigation necessitates a multi-faceted approach, drawing upon principles from atmospheric chemistry, analytical chemistry, toxicology, and environmental science to fully comprehend its journey and effects in the environment. lu.selu.se

In atmospheric chemistry, research on this compound and related compounds is crucial for modeling the depletion of the ozone layer. wikipedia.orgepa.gov Scientists study its atmospheric lifetime, transport to the stratosphere, and the photochemical reactions that release chlorine atoms, which catalytically destroy ozone molecules. wikipedia.org

From an analytical chemistry perspective, the development of sensitive and specific methods for detecting and quantifying trace amounts of this compound in various environmental matrices, such as air and water, is a significant area of research. acs.orgwho.int This data is essential for monitoring compliance with international agreements like the Montreal Protocol and for assessing human and environmental exposure.

The interdisciplinary nature of this research is further highlighted by studies on the degradation and distribution of chlorinated hydrocarbons in complex environments, which involve hydrogeology, microbiology, and geochemistry to understand their fate in soil and groundwater. lu.selu.se The potential for bioremediation of these compounds is an area of active investigation, linking environmental chemistry with microbiology. researchgate.net Furthermore, the broader class of halogenated hydrocarbons is studied for its potential carcinogenic effects, bridging environmental chemistry with toxicology and human health sciences. aacrjournals.org

Foundational Theoretical Frameworks Guiding this compound Studies

The investigation of this compound is guided by several foundational theoretical frameworks that provide the basis for understanding its behavior and impact.

Chemical Kinetics and Photochemistry: A core theoretical framework is the study of chemical kinetics, which governs the rates of chemical reactions. For this compound, this includes its reaction rates with hydroxyl radicals (•OH) in the troposphere, which is a primary degradation pathway. chemchart.com In the stratosphere, the principles of photochemistry are paramount. The absorption of ultraviolet (UV) radiation by the molecule leads to the cleavage of carbon-chlorine bonds, releasing chlorine radicals that initiate ozone depletion. wikipedia.org

Atmospheric Transport Models: To understand the global distribution and impact of this compound, scientists rely on complex atmospheric transport models. These models simulate the movement of trace gases in the atmosphere, incorporating factors like wind patterns, atmospheric mixing, and removal processes. This allows for the prediction of atmospheric concentrations and the assessment of its contribution to ozone depletion and climate change on a global scale.

Thermodynamics and Physical Chemistry: The physical and chemical properties of this compound, such as its vapor pressure, solubility, and partitioning coefficients, are governed by the principles of thermodynamics. wikipedia.orgnist.gov These properties are crucial for understanding its environmental fate, including its distribution between the atmosphere, water, and soil. For instance, its low water solubility and high volatility contribute to its persistence and long-range transport in the atmosphere. solubilityofthings.com

Computational Chemistry: Quantum mechanical and molecular modeling methods are increasingly used to study the properties and reactivity of halogenated ethanes. researchgate.net These computational approaches can predict molecular structures, vibrational frequencies, and reaction pathways, providing valuable insights that complement experimental studies. For example, computational chemistry can be used to estimate the ozone depletion potential and global warming potential of new compounds before they are synthesized in large quantities.

Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₂Cl₃F |

| IUPAC Name | This compound nih.gov |

| CAS Number | 811-95-0 noaa.gov |

| Molar Mass | 151.4 g/mol |

| Boiling Point | 88.5 °C scispace.com |

| Ozone Depletion Potential (ODP) | 0.050 www.gov.uk |

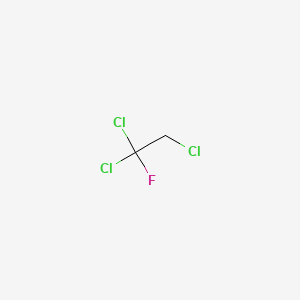

Structure

3D Structure

属性

IUPAC Name |

1,1,2-trichloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3F/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVMMSGRDBQIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230897 | |

| Record name | 1,1,2-Trichloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-95-0 | |

| Record name | 1,1,2-Trichloro-1-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloro-1-fluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trichloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-TRICHLORO-1-FLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LFT9Q0HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,1,2 Trichloro 1 Fluoroethane

Established Laboratory and Industrial Scale Synthesis Pathways

The production of 1,1,2-trichloro-1-fluoroethane can be accomplished through several established routes, leveraging the reactivity of chlorinated ethanes and ethenes.

Direct halogenation, specifically chlorination, of a partially fluorinated ethane (B1197151) can be a pathway to synthesize polychlorofluoroalkanes. While specific examples detailing the direct chlorination of a suitable fluoroethane (B3028841) to yield this compound are not prevalent in readily available literature, analogous industrial processes suggest its feasibility. For instance, the liquid-phase chlorination of 1-chloro-2,2,2-trifluoroethane to produce 1,1,1-trichlorotrifluoroethane is conducted in the presence of a chemical free-radical initiator. google.com A similar principle could be applied where a suitable fluoroethane is chlorinated to introduce the required chlorine atoms.

The "balanced process" used for manufacturing 1,2-dichloroethane (B1671644) (EDC) and vinyl chloride monomer (VCM) showcases industrial-scale direct chlorination, where ethylene (B1197577) and chlorine react in a liquid EDC medium with a catalyst like ferric chloride (FeCl₃). europa.euwestlakevinnolit.com This highlights the established technology for large-scale chlorination reactions in the chemical industry.

A primary and well-documented route to synthesizing hydrochlorofluorocarbons involves the catalytic fluorination of chlorinated precursors using hydrogen fluoride (B91410) (HF). This compound is a known intermediate in the vapor-phase fluorination of trichloroethylene (B50587) (TCE) en route to 1,1,1-trifluoro-2-chloroethane (HCFC-133a). allindianpatents.com

The synthesis pathway proceeds via the following steps:

Addition of HF to Trichloroethylene (TCE): The first step is the addition of hydrogen fluoride across the double bond of TCE. Following Markovnikov's rule, this addition forms this compound (HCFC-131a). allindianpatents.com

Subsequent Fluorination: The newly formed HCFC-131a can then undergo successive replacement of chlorine atoms with fluorine.

This process is typically conducted in the gas phase at elevated temperatures over a fluorination catalyst. allindianpatents.com Similarly, the catalytic gas-phase fluorination of 1,1,2-trichloroethane (B165190) (a saturated precursor) with HF is used to produce other valuable fluorinated ethanes, demonstrating the versatility of this precursor for fluorination reactions. google.com

Rearrangement, or isomerization, is a significant reaction in halocarbon chemistry, often competing with other reaction types like disproportionation. thieme-connect.de These reactions involve the migration of a halogen atom from one carbon to another within the same molecule, leading to a structural isomer. wiley-vch.dethermofisher.com The choice of catalyst and reaction conditions can selectively favor either isomerization or disproportionation. For instance, in the case of 1,1,2-trichloro-1,2,2-trifluoroethane, using aluminum trifluoride as a catalyst favors isomerization, while chromium(III) oxide favors disproportionation. thieme-connect.de

While specific studies on the rearrangement of other C2 halocarbons to form this compound are not extensively detailed, the general principles of 1,2-shifts are well-established. bdu.ac.in Such rearrangements are typically catalyzed and are used to convert less desirable isomers into more valuable ones. For example, the Wolff rearrangement involves a 1,2-rearrangement to form a ketene (B1206846) intermediate from an α-diazocarbonyl compound. wikipedia.org Although mechanistically different, it illustrates the principle of intramolecular shifts in organic synthesis.

Catalytic Systems and Reaction Conditions in this compound Formation

The choice of catalyst is critical in directing the outcome of halocarbon synthesis. For fluorination reactions that produce this compound as an intermediate, chromium-based catalysts are frequently employed.

The reaction of trichloroethylene with HF to form HCFC-131a and subsequently HCFC-133a is effectively catalyzed by systems such as a co-precipitated chromia-alumina catalyst impregnated with a zinc compound. allindianpatents.com The fluorination of 1,1,2-trichloroethane can also be performed using catalysts containing fluorinated chromium oxide or antimony pentachloride (SbCl₅) on an active carbon support. google.comgoogle.com

Reaction conditions for these gas-phase fluorinations are typically optimized for temperature, pressure, and reactant molar ratios to maximize yield and selectivity.

| Parameter | Typical Range | Precursor(s) | Catalyst Example | Reference |

| Temperature | 200°C to 400°C | 1,1,2-Trichloroethane, Trichloroethylene | Chromia-based, SbCl₅ | allindianpatents.comgoogle.com |

| Pressure | Atmospheric to 25 bar | 1,1,2-Trichloroethane | Chromia-based | google.com |

| HF:Organic Molar Ratio | 3:1 to 12:1 | Trichloroethylene | Chromia-Alumina-Zinc | allindianpatents.com |

| Catalyst Support | Alumina (Al₂O₃), Activated Carbon | 1,1,2-Trichloroethane | Cr₂O₃, SbCl₅ | google.com |

Precursor Compounds and their Transformation Kinetics in Synthetic Routes

The primary precursors for the synthesis of this compound are 1,1,2-trichloroethane and trichloroethylene (TCE).

1,1,2-Trichloroethane (CH₂ClCHCl₂): This saturated alkane can be fluorinated by replacing one of its chlorine atoms with fluorine. It is often produced as a byproduct in the manufacturing of 1,2-dichloroethane and vinyl chloride monomer. europa.euepa.gov The dehydrochlorination of 1,1,2-trichloroethane is a key reaction, and its kinetics can be influenced by catalysts such as novel non-metallic carbon-based catalysts co-doped with boron and nitrogen (B,N). sciopen.com

Trichloroethylene (CHCl=CCl₂): The addition of HF across the double bond of TCE is a direct route to HCFC-131a. The kinetics of this multi-step reaction, including the initial addition and subsequent chlorine-fluorine exchange, are dependent on factors like residence time and the HF:TCE molar ratio. allindianpatents.com

The kinetics of these transformations are complex. For instance, the reaction of CFCl₂CH₂Cl over a chromia (α-Cr₂O₃) surface has been studied in detail. It shows that the reaction is initiated by the cleavage of a C-Cl bond at the CFCl₂ end of the molecule, forming a surface haloalkyl intermediate. This is followed by a rate-limiting β-chlorine elimination step. acs.org

Purification and Isolation Techniques in Research Synthesis

The product stream from halocarbon synthesis is typically a mixture of the desired product, unreacted starting materials, byproducts, and catalyst residues. Consequently, purification and isolation are critical steps.

Fractional Distillation: This is the primary method for separating components on an industrial scale. The separation relies on the differences in the boiling points of the various compounds in the reaction mixture. google.com For example, in related processes, fractional distillation is used to separate products like 1,1-dichloro-2,2,2-trifluoroethane (boiling point 26°C) from 1,1,1-trichlorotrifluoroethane (boiling point 46°C). google.com

Gas Chromatography (GC): In a laboratory setting, gas chromatography is a standard technique for both analyzing the purity of a sample and for isolating small quantities of a specific compound. For the quality control of a related compound, 1,1,2-trichlorotrifluoroethane, a packed GC column (e.g., with PEG 400 or Porapak Q) with a Flame Ionization Detector (FID) is used to ensure the sum of impurities is below a certain threshold (e.g., 0.2%). fao.org

Washing/Scrubbing: The crude product stream is often washed or scrubbed to remove acidic components like residual HF or the byproduct HCl. This can involve passing the gas stream through water or an alkaline solution, such as sodium hydroxide, followed by drying with molecular sieves. google.com

| Technique | Purpose | Scale | Description | Reference |

| Fractional Distillation | Separation of components with different boiling points | Industrial & Laboratory | Multi-stage distillation to isolate the desired product from reactants and byproducts. | google.com |

| Gas Chromatography | Purity analysis and small-scale isolation | Laboratory | Separation based on differential partitioning between a stationary and mobile phase. | fao.org |

| Aqueous/Alkaline Scrubbing | Removal of acidic gases (HF, HCl) | Industrial & Laboratory | Washing the product stream with water or a basic solution. | google.com |

| Drying | Removal of water | Industrial & Laboratory | Passing the purified product through a drying agent like a molecular sieve. | google.com |

Environmental Transport and Distribution Dynamics of 1,1,2 Trichloro 1 Fluoroethane in Natural Systems

Atmospheric Measurements and Spatial Gradients in Tropospheric Research

No specific studies detailing the measured concentrations or spatial gradients of 1,1,2-Trichloro-1-fluoroethane in the troposphere were identified. While general monitoring programs for HCFCs exist, specific data for this compound are not reported in the available literature.

Oceanic and Terrestrial Reservoir Exchange Mechanisms: A Research Perspective

Research on the exchange mechanisms of this compound between the atmosphere and oceanic or terrestrial reservoirs is not available. General principles of air-sea and soil-air exchange for volatile halogenated compounds exist, but specific flux measurements or modeling studies for this compound could not be located.

Long-Range Atmospheric Transport Phenomena and Global Dispersion Modeling Studies

While global atmospheric transport models include a range of HCFCs, specific parameters and simulation results for the long-range transport and global dispersion of this compound are not documented in the accessible scientific literature.

Identification of Anthropogenic and Biogenic Sources in Environmental Research

Detailed studies identifying and quantifying specific anthropogenic or potential biogenic sources of this compound are not available. While it is understood that HCFCs are generally of industrial origin, specific manufacturing processes or uses leading to the emission of this particular compound are not well-documented in environmental research.

Due to the absence of detailed research findings and data, the creation of an informative and scientifically accurate article that strictly adheres to the provided outline is not possible at this time. Further primary research would be required to generate the necessary data to address the topics outlined.

Atmospheric Chemistry and Degradation Mechanisms of 1,1,2 Trichloro 1 Fluoroethane

Tropospheric Photochemical and Chemical Degradation Pathways

The primary removal mechanism for HCFCs in the troposphere is through oxidation, initiated predominantly by reaction with hydroxyl radicals (•OH). Other potential reactants include chlorine radicals (•Cl) and singlet oxygen atoms (O(1D)).

The reaction with the hydroxyl radical is the most significant tropospheric sink for 1,1,2-trichloro-1-fluoroethane, determining its atmospheric lifetime. This process is initiated by the abstraction of a hydrogen atom from the molecule.

The reaction between this compound (CCl₂FCHCl₂) and the hydroxyl radical proceeds via hydrogen abstraction from the carbon-hydrogen bond. The molecule has two hydrogen atoms on the β-carbon (the carbon atom not bonded to the fluorine atom). The abstraction of one of these hydrogen atoms by a hydroxyl radical leads to the formation of a water molecule and a haloalkyl radical (CCl₂FC•Cl₂).

Reaction: CCl₂FCHCl₂ + •OH → CCl₂FC•Cl₂ + H₂O

The rate of the reaction between •OH and this compound is dependent on temperature. This relationship is typically expressed by the Arrhenius equation, k(T) = A * exp(-Ea/RT), where A is the pre-exponential factor and Ea is the activation energy. However, specific experimental determinations or theoretical calculations of the temperature-dependent rate coefficient for the reaction of hydroxyl radicals with this compound could not be found in a comprehensive review of the available literature. For many other HCFCs, such data is crucial for accurately modeling their atmospheric lifetimes and environmental impact under varying atmospheric conditions.

In addition to hydroxyl radicals, chlorine radicals can also contribute to the degradation of this compound, particularly in marine boundary layers or in regions with significant chlorine sources. Similar to the reaction with •OH, the primary pathway is expected to be hydrogen abstraction.

Reaction: CCl₂FCHCl₂ + •Cl → CCl₂FC•Cl₂ + HCl

Specific research detailing the rate constants and the subsequent product formation from the reaction of chlorine radicals with this compound is not available in the surveyed literature. The resulting haloalkyl radical would be expected to react further with molecular oxygen, leading to the formation of peroxy radicals and subsequent degradation products.

Singlet oxygen atoms, O(¹D), are highly reactive species in the atmosphere, formed from the photolysis of ozone. They can react with HCFCs, although this is generally a minor loss process compared to the reaction with •OH. The reaction can proceed through insertion into C-H bonds or abstraction of H or Cl atoms.

Detailed studies on the specific reaction pathways, branching ratios, and rate coefficients for the reaction of O(¹D) with this compound are not documented in the available scientific literature.

Hydroxyl Radical (•OH) Initiated Reactions and Reaction Kinetics

Stratospheric Photolysis and Photodissociation Processes

While a significant portion of this compound is removed in the troposphere, a fraction can be transported to the stratosphere. In the stratosphere, it is subject to photolysis by high-energy ultraviolet (UV) radiation, which is not filtered by the ozone layer. This photodissociation process is a key step in the release of chlorine atoms that catalytically destroy stratospheric ozone. wikipedia.orgnih.gov

The C-Cl bonds are weaker than the C-F and C-H bonds and are therefore more susceptible to cleavage by UV radiation. The primary photodissociation pathway for this compound is expected to be the breaking of a C-Cl bond, leading to the formation of a chlorine atom and a haloalkyl radical.

Reaction: CCl₂FCHCl₂ + hν → CCl₂FCH•Cl + •Cl or •CClFCHCl₂ + •Cl

Specific photodissociation cross-sections and quantum yields as a function of wavelength for this compound are not available in the reviewed literature. This data is essential for accurately calculating its stratospheric lifetime and ozone depletion potential. The chlorine atoms released in this process can then participate in catalytic ozone destruction cycles. wikipedia.org

Heterogeneous Reactions on Atmospheric Aerosols and Cloud Surfaces

The role of heterogeneous reactions on the surfaces of atmospheric aerosols and cloud droplets is a critical component in understanding the complete atmospheric lifecycle of many trace gases. These reactions can significantly alter the chemical composition of the atmosphere, influence the formation and properties of clouds, and provide pathways for the transformation of less reactive compounds.

Characterization of Atmospheric Degradation Products and Intermediates

The primary degradation pathway for HCFCs in the troposphere is initiated by reaction with the hydroxyl radical (OH). This reaction typically involves the abstraction of a hydrogen atom, leading to the formation of a haloalkyl radical. This radical then undergoes a series of rapid reactions with molecular oxygen and other atmospheric constituents.

While specific studies detailing the full degradation mechanism and identifying the complete suite of products and intermediates for this compound are limited, the degradation of other structurally similar HCFCs provides a likely model. The photochemical oxidation of HCFCs generally leads to the formation of a variety of oxygenated and halogenated products.

Anticipated Degradation Pathway and Products:

The reaction of this compound with the OH radical is expected to proceed as follows:

Hydrogen Abstraction: The OH radical abstracts a hydrogen atom from the carbon atom that is not bonded to fluorine, forming a trichlorofluoroethyl radical.

CHCl2-CClF H + OH → CCl2-CClF• + H2O

Reaction with Oxygen: The resulting haloalkyl radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical.

CCl2-CClF• + O2 → CCl2(OO•)-CClF

Further Reactions: This peroxy radical can then react with nitric oxide (NO) or other species, leading to the formation of an alkoxy radical.

CCl2(OO•)-CClF + NO → CCl2(O•)-CClF + NO2

Decomposition of the Alkoxy Radical: The alkoxy radical is unstable and is expected to decompose. This decomposition can occur through C-C bond cleavage or C-Cl bond cleavage. C-C bond cleavage is generally the dominant pathway for similar compounds, leading to the formation of smaller, more stable molecules.

Based on the degradation of other HCFCs, the final stable oxidation products are likely to include acid halides such as phosgene (B1210022) (COCl2) and formyl chloride (COFCl), as well as hydrofluoric acid (HF) and hydrochloric acid (HCl). These compounds are subsequently removed from the atmosphere through deposition and washout. However, without specific experimental validation for this compound, the precise branching ratios and yields of these products remain unquantified.

Atmospheric Lifetime Determinations through Experimental and Modeling Approaches

The atmospheric lifetime of a compound is a crucial parameter for assessing its potential environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). For HCFCs, the atmospheric lifetime is primarily determined by the rate of their reaction with the OH radical in the troposphere.

Experimental Approaches:

Experimental determinations of the atmospheric lifetime of a compound typically involve laboratory measurements of the rate constant for its reaction with the OH radical over a range of temperatures relevant to the troposphere. These experiments are often conducted using techniques such as laser flash photolysis or relative rate methods. Once the rate constant is known, the tropospheric lifetime can be calculated by integrating the loss rate over the global distribution of OH radicals.

Modeling Approaches:

Atmospheric models, ranging from simple box models to complex three-dimensional chemical transport models (CTMs), are used to simulate the distribution and loss of atmospheric trace gases. These models incorporate known chemical reactions, transport processes, and emission inventories to estimate the atmospheric lifetime of a compound. For HCFCs, a common approach is to scale their lifetime to that of a reference compound with a well-established lifetime, such as methyl chloroform (B151607) (CH3CCl3), based on their respective OH reaction rate constants.

Analytical Techniques for 1,1,2 Trichloro 1 Fluoroethane Quantification and Speciation in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of 1,1,2-trichloro-1-fluoroethane. This method offers a powerful combination of high-resolution separation provided by gas chromatography and definitive identification capabilities through mass spectrometry. The process involves introducing a volatilized sample into a GC column, where individual components are separated based on their physicochemical properties. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum provides key identifying ions. According to the National Institute of Standards and Technology (NIST) library, prominent mass-to-charge (m/z) peaks for this compound can be used for its unambiguous identification in complex matrices. nih.gov Retention time on a single column is not considered definitive proof of identity; therefore, confirmation by GC-MS or other suitable means is standard practice. osha.gov

Table 1: Key Mass Spectrometry Data for this compound This table is interactive. You can sort and filter the data.

| Parameter | Value | Source |

|---|---|---|

| NIST Number | 142367 | nih.gov |

| Library | Main Library | nih.gov |

| Top m/z Peak | 148 | nih.gov |

| 2nd Highest m/z Peak | 150 | nih.gov |

| 3rd Highest m/z Peak | 113 | nih.gov |

Sensitivity can be enhanced through various strategies:

Instrument Optimization : The sensitivity of an analytical procedure is determined by the slope of the calibration curve and can vary with the specific instrument used. osha.gov

Inert Flow Path : Utilizing components with proprietary deactivation chemistries, such as Ultra Inert GC columns and liners, ensures sample integrity and allows for higher sensitivity and accuracy, which is vital for trace-level analysis. hpst.cz

Selected Ion Monitoring (SIM) : This MS technique, where only specific ion fragments are monitored, can significantly increase sensitivity compared to full-scan mode, making it ideal for trace quantification. google.com

The reliable quantitation limit, defined as the smallest amount of an analyte that can be measured with acceptable precision and accuracy, has been verified for similar compounds by spiking samples at the detection limit and ensuring recovery is at least 75% with a precision of ±25% at a 95% confidence level. osha.gov

Proper sample collection and preparation are paramount for accurate analysis of this compound from environmental matrices like air, water, and soil. The volatility of the compound necessitates methods that prevent its loss during handling.

Air Sampling : A common method involves drawing air through a solid sorbent tube, typically containing activated charcoal, to trap the analyte. osha.govdnacih.com The compound is later desorbed for analysis, often using a solvent like carbon disulfide. osha.govdnacih.com

Water and Soil Samples : For liquid and solid matrices, purge-and-trap is a widely used preconcentration technique. cdc.gov This involves bubbling an inert gas through the sample, which strips the volatile organic compounds (VOCs). The VOCs are then trapped on a sorbent material, thermally desorbed, and introduced into the GC-MS system. cdc.gov

Solid-Phase Microextraction (SPME) : SPME is another effective technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. cdc.gov Analytes partition onto the fiber, which is then transferred to the GC inlet for thermal desorption and analysis. cdc.gov This method is valued for being solvent-free and relatively simple.

It is crucial to collect liquid samples in containers with no headspace and to keep solid or tissue samples frozen until analysis to minimize volatile losses. cdc.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy Applications

Infrared (IR) spectroscopy and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are valuable tools for identifying functional groups and confirming the structure of this compound. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting absorption spectrum is unique to the molecule's structure.

The IR spectrum of a related compound, 1,1,2-trichloroethane (B165190), shows characteristic absorption bands for C-H stretching vibrations (2845-2975 cm⁻¹) and C-Cl bond vibrations (580-800 cm⁻¹). docbrown.info The region from approximately 400 to 1500 cm⁻¹ is known as the "fingerprint region," which contains a complex pattern of absorptions unique to the molecule, making it highly useful for identification. docbrown.info The absence of bands associated with other functional groups can also confirm the purity of the compound. docbrown.info Spectra for similar compounds have been measured in various states, including as a neat liquid in a capillary cell or in solutions using solvents like carbon tetrachloride. nist.govnih.gov

High-Resolution Gas Chromatography (HRGC) and Detector Specificity

High-Resolution Gas Chromatography (HRGC), which utilizes capillary columns, provides superior separation efficiency compared to packed columns, enabling the resolution of complex mixtures of isomers and related compounds. This is particularly important for distinguishing this compound from other structurally similar halogenated hydrocarbons that may be present in environmental or industrial samples.

While MS is a common detector, other detectors offer specificity for halogenated compounds like this compound:

Electron Capture Detector (ECD) : ECDs are highly sensitive to electrophilic compounds, such as those containing halogens. This makes them exceptionally well-suited for trace analysis of chlorinated and fluorinated hydrocarbons. cdc.gov

Hall's Electrolytic Conductivity Detector (HECD) : This detector is also highly selective for halogen-containing compounds, providing another robust option for specific detection in complex samples. cdc.gov

Flame Ionization Detector (FID) : Though a more general-purpose detector, the FID is reliable and often used in methods for related compounds like 1,1,2-trichloroethane. osha.gov

The combination of HRGC with high-resolution mass spectrometry (HRMS) offers the most powerful approach, providing both excellent separation and highly accurate mass measurements, which can further enhance confidence in compound identification, especially at very low concentrations. cdc.gov

Calibration Standards and Quality Assurance/Quality Control (QA/QC) in Analytical Studies

Reliable quantification of this compound is impossible without proper calibration and stringent QA/QC protocols. Certified Reference Materials (CRMs) are fundamental to this process.

Calibration Standards : CRMs for related compounds are commercially available, often as solutions in a solvent like methanol (B129727) at a certified concentration (e.g., 200 µg/mL or 2000 µg/mL). accustandard.comsigmaaldrich.com These standards are produced and certified under internationally recognized protocols such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comlgcstandards.com Working standards are typically prepared by accurately diluting the CRM with a high-purity solvent. osha.gov

Table 2: Example QA/QC Parameters for Analysis of a Related Halocarbon This table is interactive. You can sort and filter the data.

| QA/QC Parameter | Requirement/Finding | Source |

|---|---|---|

| Recovery at Quantitation Limit | At least 75% | osha.gov |

| Precision at Quantitation Limit | ±25% at 95% confidence level | osha.gov |

| Overall Procedure Precision | ±25% or better at target concentration | osha.gov |

| 15-day Storage Test Precision | ±12% at 95% confidence level | osha.gov |

Development of Novel Analytical Approaches for Trace Analysis

While established methods like GC-MS are robust, research continues to drive the development of novel analytical approaches to achieve even lower detection limits and handle more complex matrices. Advancements often focus on improving sample preparation and introduction techniques. The application of methods like SPME and purge-and-trap has significantly lowered detection capabilities for volatile halocarbons. cdc.govcdc.gov

Future developments may involve the use of advanced mass spectrometry techniques, such as time-of-flight (TOF) mass spectrometry, which offers rapid scanning capabilities. google.com Furthermore, multidimensional gas chromatography (GCxGC) could provide enhanced separation power for extremely complex samples. For metabolites of related compounds, techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-ESI/MSMS) have proven effective, suggesting potential avenues for studying the biotransformation products of this compound. cdc.gov The continuous refinement of these techniques aims to provide more sensitive, accurate, and high-throughput analysis for trace-level research.

Computational and Theoretical Investigations of 1,1,2 Trichloro 1 Fluoroethane

Quantum Chemical Characterization of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of 1,1,2-trichloro-1-fluoroethane. Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, yielding optimized molecular geometries, bond lengths, bond angles, and dihedral angles.

For this compound, rotation around the carbon-carbon single bond gives rise to different conformers, primarily staggered and eclipsed forms. Due to steric hindrance and electrostatic interactions between the bulky chlorine atoms and the fluorine atom, the staggered conformations are expected to be the most stable. Detailed quantum chemical studies would typically identify the global minimum energy conformer and any other low-energy rotational isomers. The relative energies of these conformers determine their population distribution at a given temperature, which influences the macroscopic properties of the compound.

While specific computational studies detailing the optimized geometrical parameters for this compound are not widely available in the reviewed literature, the expected structural parameters can be inferred from standard bond lengths and the known effects of halogen substitution. High-level calculations would be necessary to provide precise values.

Table 1: Representative Calculated Molecular Properties of Halogenated Ethanes (Illustrative) (Note: Data for this compound is not available in the cited literature; this table illustrates the type of data obtained from quantum chemical calculations for similar molecules.)

| Parameter | 1,2-Dichloroethane (B1671644) (gauche) | 1,2-Dichloroethane (anti) | 1,2-Difluoroethane (gauche) |

|---|---|---|---|

| C-C Bond Length (Å) | 1.51 | 1.51 | 1.50 |

| C-Cl/F Bond Length (Å) | 1.80 | 1.79 | 1.39 |

| C-H Bond Length (Å) | 1.09 | 1.09 | 1.09 |

| Dihedral Angle (X-C-C-X) | ~65° | 180° | ~70° |

| Relative Energy (kcal/mol) | 1.2 | 0.0 | 0.0 |

Reaction Pathway Modeling and Transition State Theory Calculations for Atmospheric Reactions

The atmospheric fate of this compound is primarily determined by its reaction with hydroxyl (•OH) radicals. Computational chemistry is essential for modeling the reaction pathways of this degradation process. By mapping the potential energy surface (PES) for the reaction, stationary points, including reactants, intermediates, transition states, and products, can be identified.

The reaction initiates with the abstraction of a hydrogen atom from the β-carbon (the -CH2Cl group) by the •OH radical, as the C-H bond is weaker than the C-F and C-Cl bonds on the α-carbon. Transition State Theory (TST) is then used in conjunction with the calculated PES to determine the reaction rate constants. These calculations require accurate determination of the energy and vibrational frequencies of the transition state structure.

Computational studies on similar hydrochlorofluorocarbons (HCFCs) have shown that the activation energy for H-atom abstraction is a key factor in determining their atmospheric lifetime. While specific transition state calculations for this compound are not detailed in the available literature, the methodology would involve locating the saddle point on the PES corresponding to the H-atom transfer and calculating the imaginary frequency associated with the reaction coordinate.

Density Functional Theory (DFT) Applications in Reactivity and Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying the reactivity of molecules like this compound. DFT can be used to predict various reactivity descriptors, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

These descriptors provide insight into the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the electrostatic potential map can highlight electron-rich and electron-deficient regions of the molecule, indicating likely sites for reaction. In the context of atmospheric degradation, DFT is instrumental in calculating the reaction energies and activation barriers for the reaction with •OH radicals, corroborating the findings from reaction pathway modeling.

Furthermore, DFT has been successfully applied to study the mechanisms of other reactions involving halogenated ethanes, such as dehydrochlorination. A study on the dehydrochlorination of the related compound 1,1,2-trichloroethane (B165190) utilized DFT to elucidate the reaction mechanism and calculate activation energies for different pathways. researchgate.net This type of analysis could similarly be applied to predict the reactivity and potential degradation pathways of this compound in different chemical environments.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its bulk properties, such as density, viscosity, and diffusion coefficients, by modeling the intermolecular interactions.

These simulations rely on a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By simulating a system of many this compound molecules, one can observe how they interact and arrange themselves in the liquid phase. The primary intermolecular forces at play would be dipole-dipole interactions, due to the polar nature of the C-Cl and C-F bonds, and London dispersion forces.

While specific MD simulation studies focused solely on this compound are not prominent in the literature, research on similar molecules like 1,1,1,2-tetrafluoroethane (B8821072) has demonstrated the utility of MD in understanding the nature of intermolecular interactions in fluorinated alkanes. nih.gov Such studies analyze radial distribution functions to understand the local molecular structure and interaction patterns in the liquid state.

Prediction of Spectroscopic Properties for Analytical Identification

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the analytical identification of compounds. For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This involves computing the second derivatives of the energy with respect to the atomic positions. The predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of NMR spectra involves calculating the chemical shifts (for ¹H, ¹³C, and ¹⁹F nuclei) and spin-spin coupling constants. This is typically done using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Comparing predicted and experimental NMR spectra is a powerful tool for structure elucidation.

Mass Spectrometry: While predicting a full mass spectrum from first principles is complex, computational methods can help to understand fragmentation patterns by calculating the energies of potential fragment ions.

Recent advancements have focused on creating large datasets of computationally predicted spectra to aid in the development of machine learning models for even faster and more accurate spectral prediction. nih.govnih.gov

Table 2: Experimentally Observed and Computationally Predicted Spectroscopic Data (Illustrative) (Note: This table illustrates the type of data that would be generated. Specific, high-quality predicted data for this compound requires dedicated computational studies not found in the reviewed sources.)

| Spectroscopic Data | Experimental Value | Computationally Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Data available | Requires calculation |

| ¹³C NMR Chemical Shift (ppm) | Data available | Requires calculation |

| ¹⁹F NMR Chemical Shift (ppm) | Data available | Requires calculation |

| Major IR Absorption Bands (cm⁻¹) | Data available | Requires calculation |

Role of 1,1,2 Trichloro 1 Fluoroethane in Specialized Chemical Processes: a Research Perspective

Function as a Chemical Intermediate in Advanced Organic Syntheses

Research has identified 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) as a key, albeit often unisolated, intermediate in the synthesis of more complex fluorinated compounds. Its primary role is within the production pathway of hydrofluorocarbons (HFCs), which were developed as replacements for ozone-depleting chlorofluorocarbons (CFCs).

Specifically, HCFC-131a is an intermediate in the fluorination of trichloroethylene (B50587) (CHCl=CCl₂) with hydrogen fluoride (B91410) (HF) to produce 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). nih.govniscpr.res.in The reaction sequence, typically conducted over a chromium-based catalyst, involves the initial addition of HF across the double bond of trichloroethylene to form HCFC-131a. wordpress.com Subsequent reactions involve further chlorine/fluorine exchange. niscpr.res.inumweltbundesamt.de

The established reaction pathway is as follows:

Formation: Trichloroethylene reacts with hydrogen fluoride.

CHCl=CCl₂ + HF → CH₂Cl-CCl₂F (this compound) wordpress.comumweltbundesamt.de

Conversion: HCFC-131a is subsequently fluorinated further.

CH₂Cl-CCl₂F + HF → CH₂Cl-CClF₂ (1,2-Dichloro-1,1-difluoroethane or HCFC-132b) + HCl umweltbundesamt.de

This process continues until the target molecule, such as HFC-134a, is formed. umweltbundesamt.de

Further research into the reactivity of this compound has been conducted on catalytic surfaces to understand its fundamental chemical transformations. Studies using an α-Cr₂O₃ catalyst have shown that HCFC-131a undergoes dehalogenation through a 1,2-dihalo-elimination reaction. acs.org This process is initiated by the cleavage of a C-Cl bond, leading to a surface haloalkyl intermediate, which then yields 1-chloro-1-fluoroethene. This product can then undergo further reaction in series to form acetylene. acs.org

| Transformation | Reactant(s) | Product(s) | Context/Catalyst |

|---|---|---|---|

| Intermediate Formation | Trichloroethylene, Hydrogen Fluoride | This compound | First step in HFC-134a synthesis wordpress.comumweltbundesamt.de |

| Catalytic Dehalogenation | This compound | 1-chloro-1-fluoroethene, Acetylene | Reaction over α-Cr₂O₃ surface acs.org |

| Stepwise Fluorination | This compound, Hydrogen Fluoride | 1,2-Dichloro-1,1-difluoroethane, HCl | Intermediate step in HFC-134a synthesis umweltbundesamt.de |

Research on its Application in Controlled Solvent Systems for Specific Chemical Reactions

While many halogenated hydrocarbons are widely used as solvents, the application of this compound in this capacity is not extensively documented in dedicated research. Its physical properties, such as being a non-polar liquid, suggest it could function as a solvent for certain organic compounds. However, its primary research focus has been on its role as a reactive intermediate rather than as a reaction medium.

The United Nations Environment Programme (UNEP) has noted that HCFCs can be used as inert solvents in laboratory chemical syntheses. unep.org In this context, this compound could theoretically be employed in reactions where a non-protic, non-polar, and relatively inert medium is required to dissolve reactants without participating in the reaction. Its utility would be governed by factors such as its boiling point, density, and solubility characteristics for specific substrates. The choice of solvent can significantly influence reaction pathways, particularly in HF-addition reactions, making the selection of an appropriate medium critical. dokumen.pub Despite this potential, specific examples of this compound being used as a controlled solvent system in published research are scarce, with more common halogenated solvents typically being preferred.

Degradation Control and Waste Stream Research from Industrial Processes

Research into the degradation and waste streams of this compound is primarily linked to its role as an industrial intermediate and its subsequent environmental fate.

Catalytic Degradation: Laboratory studies have provided detailed insights into the catalytic degradation of HCFC-131a. On a chromium oxide (α-Cr₂O₃) surface, the compound degrades to form 1-chloro-1-fluoroethene and acetylene. acs.org A significant finding from this research is the mechanism of catalyst deactivation; chlorine liberated during the reaction binds to the active chromium sites on the catalyst surface, effectively blocking them and shutting down the dehalogenation chemistry. acs.org Understanding this site-blocking mechanism is crucial for controlling degradation and maintaining catalyst efficiency in industrial settings.

Metabolic Degradation: The metabolic fate of HCFC-131a has been investigated in animal models to understand its biological degradation. In studies involving rats, this compound was found to be metabolized and excreted in urine. science.gov The identified metabolites include:

2,2-dichloro-2-fluoroethyl glucuronide

2,2-dichloro-2-fluoroethyl sulfate (B86663)

Dichlorofluoroacetic acid

Inorganic fluoride science.govscience.gov These findings indicate that biological systems can degrade the compound through specific metabolic pathways. science.gov

Industrial Waste Streams: The most significant aspect of HCFC-131a in waste stream research is its detection as a fugitive emission from chemical manufacturing facilities. nih.gov Its presence in the atmosphere, though at low concentrations, is considered an indicator of leakage from industrial processes that synthesize HFCs like HFC-134a. nih.govbris.ac.uk As an ozone-depleting substance, its release is of environmental concern, and it is listed in specifications for suppliers to declare its use or presence in manufacturing processes or products. intel.comintel.com The compound is also noted as a potential component in industrial waste streams from fluoropolymer production that require proper disposal and management. unep.orgtoxicdocs.org

| Degradation Context | Primary Products / Metabolites | Reference |

|---|---|---|

| Catalytic (on α-Cr₂O₃) | 1-chloro-1-fluoroethene, Acetylene, Surface Halogen | acs.org |

| Metabolic (in vivo, rats) | 2,2-dichloro-2-fluoroethyl glucuronide, Dichlorofluoroacetic acid, Inorganic fluoride | science.govscience.gov |

| Industrial Byproduct/Emission | Detected as an atmospheric emission from HFC production | nih.govbris.ac.uk |

Process Optimization Studies in Laboratory and Pilot-Scale Chemical Transformations

Process optimization studies involving this compound are centered on the efficiency of the multi-step reactions in which it is an intermediate, such as the synthesis of HFC-134a. The goal in these processes is not to maximize the yield of HCFC-131a itself, but to ensure its efficient conversion to the subsequent products in the reaction chain.

Laboratory-scale research provides the foundational data for such optimization. The study of HCFC-131a's reaction on a well-defined α-Cr₂O₃ surface is a prime example of a laboratory investigation aimed at understanding reaction fundamentals. acs.org By elucidating the step-by-step mechanism of dehalogenation and identifying the precise mode of catalyst deactivation by chlorine poisoning, such studies offer critical insights for improving catalyst design and reaction conditions to enhance longevity and efficiency. acs.org

Broader Research Implications and Future Directions for 1,1,2 Trichloro 1 Fluoroethane Studies

Evolution of Research Themes in Response to International Environmental Protocols

The trajectory of research on 1,1,2-Trichloro-1-fluoroethane is intrinsically linked to the evolution of international environmental agreements, most notably the Montreal Protocol on Substances that Deplete the Ozone Layer . Initially, research focused on hydrochlorofluorocarbons (HCFCs) as less harmful alternatives to chlorofluorocarbons (CFCs). However, as the understanding of their own, albeit lower, ozone-depleting potential and their contribution to global warming grew, the Montreal Protocol was amended to accelerate the phase-out of HCFCs. europa.eunasa.gov

This regulatory shift has had a profound impact on the direction of scientific inquiry. Research themes have moved from characterizing the basic properties of HCFC-131a to monitoring its atmospheric concentrations and understanding the implications of its phase-out. Recent studies have focused on the success of the Montreal Protocol in curbing the atmospheric concentrations of HCFCs, with research indicating that the peak in their ozone-depleting and heat-trapping impact occurred earlier than projected. europa.eu

The focus has now shifted to ensuring compliance with the phase-out schedules and monitoring for any unexpected emissions. The scientific community is now tasked with providing the data and analysis needed to verify the effectiveness of these international agreements.

Key Research Shifts Driven by the Montreal Protocol:

| Phase | Primary Research Focus | Key Scientific Questions |

| Pre- and Early Montreal Protocol (Pre-1990s) | Development and characterization of CFC alternatives. | What are the physical and chemical properties of HCFC-131a? What is its potential as a refrigerant or solvent? |

| Post-Montreal Protocol and Amendments (1990s-2010s) | Assessment of environmental impact and atmospheric fate. | What is the ozone depletion potential (ODP) and global warming potential (GWP) of HCFC-131a? What are its atmospheric degradation pathways? |

| Current Phase-out Era (2020s-onward) | Monitoring of atmospheric concentrations and verification of emissions reduction. | Are the atmospheric concentrations of HCFC-131a declining as expected under the Montreal Protocol? Are there any unidentified sources of emissions? |

Interconnections with Global Atmospheric Modeling Efforts and Climate Research Paradigms

Global atmospheric models are essential tools for understanding the impact of trace gases like this compound on the Earth's climate and atmospheric chemistry. These models integrate our knowledge of chemical reactions, atmospheric transport, and radiative transfer to simulate the behavior of the atmosphere. The inclusion of HCFC-131a and other halocarbons in these models is crucial for accurate predictions of ozone layer recovery and future climate change.

The parameterization of this compound in these models involves specifying its chemical and physical properties, such as its atmospheric lifetime, radiative efficiency, and reaction rates with atmospheric oxidants. These parameters are derived from laboratory studies and are continuously refined as new data becomes available.

Future research in this area will likely focus on:

Improving the representation of HCFC-131a in climate-chemistry models: This includes refining its spectroscopic data to better calculate its radiative forcing and improving the understanding of its interactions with other atmospheric constituents.

Utilizing models to identify and quantify emission sources: By comparing model simulations with atmospheric observations, scientists can better constrain the sources and magnitudes of HCFC-131a emissions, helping to verify compliance with international agreements. nih.gov

Investigating the impact of climate change on the atmospheric fate of HCFC-131a: Changes in atmospheric circulation and temperature profiles due to climate change could alter the transport and lifetime of this compound, and these feedbacks need to be incorporated into models.

Unexplored Reaction Channels and Environmental Fate Pathways

While the primary atmospheric degradation pathway for this compound is initiated by its reaction with the hydroxyl radical (OH), there remain unexplored aspects of its environmental fate. Future research should delve into alternative degradation mechanisms and the formation of potentially harmful byproducts.

Potential areas for future investigation include:

Abiotic Degradation on Mineral Surfaces: The interaction of HCFC-131a with mineral dust and other atmospheric aerosols is not well understood. Studies on the catalytic degradation of similar halogenated compounds on surfaces like chromium oxide suggest that such pathways could be relevant in the atmosphere. acs.org

Microbial Degradation: While less significant for atmospheric removal, the potential for microbial degradation of HCFC-131a in soil and aquatic environments warrants investigation, particularly in areas with historical contamination. Research on the anaerobic degradation of similar chlorinated ethanes has identified specific microorganisms capable of reductive dechlorination. nih.gov

Advanced Oxidation Processes: The potential for degradation of HCFC-131a by other atmospheric oxidants, such as chlorine atoms or nitrate (B79036) radicals, especially in polluted urban or marine environments, is an area for further study.

Formation of Secondary Pollutants: The atmospheric oxidation of this compound leads to the formation of a series of degradation products. A more detailed understanding of the identity and fate of these products is needed to fully assess the environmental impact of HCFC-131a.

Advanced Methodologies for Enhanced Understanding of Halocarbon Chemistry

Advancements in analytical instrumentation are paving the way for a more detailed and nuanced understanding of the atmospheric chemistry of this compound and other halocarbons. Future research will increasingly rely on these sophisticated techniques to address key scientific questions.

Emerging analytical techniques and their potential applications include:

| Methodology | Application to this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Can provide highly accurate mass measurements, aiding in the confident identification of isomers and degradation products in complex environmental samples. uni.lu |

| Isomer-Specific Analysis | Techniques like multi-dimensional gas chromatography coupled with mass spectrometry can separate and quantify different isomers of HCFCs, which is crucial as isomers can have different physical and chemical properties. researchgate.netescholarship.org |

| Computational Chemistry | Theoretical calculations can be used to predict the reaction rates and mechanisms of unexplored degradation pathways, guiding future laboratory and field studies. |

| Satellite-Based Remote Sensing | While challenging for low-concentration species, advancements in satellite instrumentation may one day allow for the global monitoring of HCFC-131a and other similar compounds, providing a more comprehensive picture of their distribution and transport. europa.eu |

Collaborative Research Frameworks for Comprehensive Environmental and Chemical Assessment

Addressing the global challenge of ozone depletion and climate change requires a coordinated international research effort. The success of the Montreal Protocol is a testament to the power of collaboration between scientists, policymakers, and industry. wmo.intcopernicus.eu Future research on this compound and other environmentally significant compounds will continue to benefit from robust collaborative frameworks.

These frameworks facilitate:

Global Monitoring Networks: Networks such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration's (NOAA) Global Monitoring Laboratory provide long-term, high-precision measurements of trace gases from around the world. These data are essential for tracking the atmospheric concentrations of HCFC-131a and verifying the effectiveness of international regulations. europa.eu

International Scientific Assessments: Coordinated assessments, such as those conducted by the World Meteorological Organization (WMO) and the United Nations Environment Programme (UNEP), synthesize the current state of scientific knowledge to inform policy decisions. nasa.govwmo.int

Data Sharing and Model Intercomparison Projects: Collaborative efforts to share data and compare the performance of different atmospheric models are crucial for improving our predictive capabilities and reducing uncertainties in future projections.

Future research on this compound will be most impactful when conducted within these collaborative frameworks, ensuring that scientific advancements are effectively translated into sound environmental policy.

常见问题

Basic Research Questions

Q. What are the validated laboratory synthesis routes for 1,1,2-trichloro-1-fluoroethane, and how do reaction parameters influence yield?

- Methodological Answer : Gas-phase fluorination of trichloroethylene with hydrogen fluoride (HF) in a multi-step reactor system is a common approach. Key parameters include temperature gradients (150–300°C), HF-to-substrate molar ratios (3:1 to 5:1), and catalyst selection (e.g., chromium oxide). Intermediate products like 1,1,1-trifluoro-2-chloroethane can act as diluents to improve reaction efficiency . Purity is enhanced via fractional distillation under inert atmospheres.

Q. Which analytical techniques are critical for characterizing this compound in research-grade samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) to confirm molecular integrity (CAS 811-95-0, CHClF) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) identifies structural isomers, while Fourier-transform infrared (FTIR) detects trace impurities (e.g., residual HF or chlorinated byproducts). Calibrate instruments against certified reference materials to ensure accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Conduct operations in fume hoods with HF-resistant materials (e.g., PTFE-lined equipment). Use personal protective equipment (PPE) including nitrile gloves and full-face shields. Monitor airborne concentrations with photoionization detectors (PID). Emergency response requires immediate flushing of exposed skin/eyes with water and medical evaluation for potential hepatotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ozone depletion potentials (ODPs) for this compound?

- Methodological Answer : Perform controlled atmospheric chamber studies to measure chlorine radical release rates under stratospheric UV conditions (185–254 nm). Compare results with computational models (e.g., JPL/NASA kinetics databases). Discrepancies often arise from variations in experimental lifetimes or competing degradation pathways; use isotopically labeled analogs (e.g, C) to trace reaction mechanisms .

Q. What experimental designs are effective for assessing the neurotoxic effects of this compound in mammalian models?

- Methodological Answer : Administer subchronic doses (10–100 mg/kg/day) via inhalation to Sprague-Dawley rats over 90 days. Monitor biomarkers like glial fibrillary acidic protein (GFAP) for neuroinflammation. Pair histopathological analysis with metabolomic profiling (LC-MS/MS) to identify disrupted pathways (e.g., glutathione metabolism). Control for confounding variables using ATSDR’s toxicological profile frameworks .

Q. How can computational chemistry predict the thermodynamic stability of this compound under extreme conditions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) and critical temperatures. Validate against NIST’s thermophysical data for analogous compounds (e.g., 1,1,2,2-tetrachlorodifluoroethane, critical volume = 298 cm³/mol) . Molecular dynamics simulations can further model phase behavior under high pressure (10–50 bar) .

Q. What strategies mitigate matrix interference when detecting this compound in environmental samples?

- Methodological Answer : Use solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers to isolate the compound from aqueous matrices. Couple with GC-ECD (electron capture detection) for parts-per-trillion sensitivity. Validate recovery rates (85–110%) using EPA Method 8015B and isotope dilution techniques (e.g., Cl-labeled internal standards) .

Data Contradiction and Synthesis Challenges

- Synthesis Yield Variability : Discrepancies in fluorination efficiency (40–75%) may stem from HF purity or catalyst deactivation. Implement inline FTIR to monitor real-time reactant ratios .

- Toxicological Data Gaps : Conflicting LD values require standardized OECD test guidelines (e.g., TG 425 for acute oral toxicity) and harmonized exposure protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。